molecular formula C14H16ClNO6 B1143134 6-Chloro-3-indolyl-beta-D-galactopyranoside CAS No. 159954-28-6

6-Chloro-3-indolyl-beta-D-galactopyranoside

Cat. No. B1143134
CAS RN: 159954-28-6
M. Wt: 329.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of cobalt complexes often involves the coordination of cobalt ions with carefully designed ligands. For complexes similar to the one discussed, synthesis strategies include the use of cobaltous chloride treated with specific ligands under controlled conditions, resulting in bimetallic complexes with high yield and distinct molecular structures, such as distorted trigonal bipyramidal geometries (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of cobalt complexes is pivotal in determining their reactivity and functionality. Studies have shown that cobalt centers can exhibit a range of coordination geometries, including trigonal bipyramidal and octahedral, influenced by the ligand environment. This variation in geometry significantly impacts the complexes' catalytic and polymerization activities (Chen et al., 2018).

Chemical Reactions and Properties

Cobalt complexes are renowned for their catalytic capabilities, particularly in polymerization reactions and carbon dioxide coupling. The structure and electron-donating properties of the ligands critically affect their activity in such reactions, with certain cobalt complexes demonstrating high efficiency in producing polymers from ethylene or facilitating the coupling of epoxides with carbon dioxide to generate polycarbonates (Ambrose et al., 2019).

Physical Properties Analysis

The physical properties of cobalt complexes, such as solubility, melting point, and stability, are directly influenced by their molecular structure. For instance, the coordination environment around the cobalt ion and the nature of its ligands can affect the complex's overall stability and reactivity. These properties are crucial for the application of cobalt complexes in industrial and environmental processes.

Chemical Properties Analysis

The chemical properties of cobalt complexes, including oxidation states, reactivity towards different substrates, and catalytic behavior, are determined by their electronic structure and ligand design. Cobalt complexes capable of undergoing valence tautomerism exhibit unique reactivities that can be harnessed for synthetic and catalytic applications. This behavior is often explored through electrochemical studies and spectroscopic methods to understand the complexes' behavior in various chemical reactions (Panja & Guionneau, 2013).

Scientific Research Applications

  • Enhanced Sensitivity in Detecting Gene Expression : S-gal has been shown to be more sensitive for detecting beta-gal activity than the commonly used 5-bromo-4-chloro-3-indolyl-beta-D-galactoside (X-gal), particularly during early developmental stages of mouse embryos. This enhanced sensitivity allows for effective beta-gal staining combined with in situ hybridization, useful in gene expression studies (Kishigami et al., 2006).

  • Applications in Chemiluminescent Assays : A novel chemiluminescent assay of beta-D-galactosidase (beta-gal) based on indole luminescence has been developed. In this assay, a substrate similar to S-gal is used, demonstrating the potential of such substrates in highly sensitive and quantitative enzymatic assays (Arakawa et al., 1998).

  • Use in Enzyme Immunoassays : S-gal's counterpart, X-gal, has been used in enzyme immunoassays for substances like alpha-fetoprotein, illustrating the potential for S-gal in similar applications. These assays utilize beta-gal as a label and can be extremely sensitive and useful for clinical diagnostics (Arakawa et al., 1993).

  • Gene Transfer Studies : In studies involving gene transfer to blood vessels, substrates like X-gal are used for histochemically detecting beta-galactosidase activity. This suggests potential applications for S-gal in gene therapy and vascular biology research (Rios et al., 1995).

  • Potential in Biosensors : The enzyme beta-galactosidase has been immobilized on substrates for the development of biosensors. These studies, using similar substrates, indicate the potential of S-gal in creating novel biosensing platforms (Ball et al., 2003).

Safety and Hazards

This compound is used in research and is not intended for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is moisture sensitive and should be stored under inert gas in a cool, dry, and well-ventilated condition .

Future Directions

The future directions of 6-Chloro-3-indolyl-beta-D-galactopyranoside could involve its continued use as a pharmaceutical intermediate and as an enzyme substrate in diagnostic reagents . Its use in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies could continue to be a valuable tool in research .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBAXBVBGNSPW-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How was 6-chloro-3-indolyl-β-D-galactopyranoside used to identify growth-arrest genes in the research?

A1: The research utilized a transient transfection assay to study genes potentially involved in growth arrest. Researchers introduced two plasmids into A7r5 vascular smooth muscle cells: one expressing β-galactosidase (β-gal) and another carrying a potential growth-inhibitory gene []. After a period of incubation and DNA labeling with 5-bromo-2-deoxyuridine (BrdU), they used 6-chloro-3-indolyl-β-D-galactopyranoside to identify transfected cells. This compound acts as a substrate for β-gal, producing a visible blue precipitate upon cleavage. This color change specifically marked the transfected cells, allowing researchers to focus on their BrdU incorporation as an indicator of DNA synthesis and, consequently, cell cycle progression []. By comparing BrdU incorporation in cells with and without the potential growth-inhibitory gene, researchers could assess the gene's effect on cell cycle progression.

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